molecular formula C15H16N2OS B12116202 Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- CAS No. 1152505-03-7

Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-

Cat. No.: B12116202
CAS No.: 1152505-03-7
M. Wt: 272.4 g/mol
InChI Key: PTAUOSFQLPBXAO-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- is a thiobenzamide derivative characterized by a benzothioamide core substituted with a pyridinyl ethoxymethyl group at the para position. This compound integrates a pyridine ring linked via an ethoxy spacer to the benzene ring, conferring unique electronic and steric properties.

Properties

CAS No.

1152505-03-7

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

4-(2-pyridin-2-ylethoxymethyl)benzenecarbothioamide

InChI

InChI=1S/C15H16N2OS/c16-15(19)13-6-4-12(5-7-13)11-18-10-8-14-3-1-2-9-17-14/h1-7,9H,8,10-11H2,(H2,16,19)

InChI Key

PTAUOSFQLPBXAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCOCC2=CC=C(C=C2)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenecarbothioamide with 2-(2-pyridinyl)ethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridinyl group can facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with two structurally related benzenecarbothioamide derivatives:

Compound Name Substituents Key Features
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- (Target) Pyridinyl ethoxymethyl group at para position Pyridine enhances polarity; ethoxy spacer may improve solubility in polar media.
Benzenecarbothioamide, N-[(4-chlorophenyl)methoxymethyl]-4-methoxy- 4-chlorophenyl methoxymethyl and 4-methoxy groups Chlorine (electron-withdrawing) increases stability; methoxy improves lipophilicity.
Benzenecarbothioamide, N-[2-(diethylamino)ethyl]-4-ethoxy- Diethylaminoethyl and 4-ethoxy groups Tertiary amine group enhances basicity; ethoxy may modulate metabolic stability.

Research Findings and Limitations

  • Experimental Data Gaps: No direct studies on the target compound’s biological activity or physicochemical properties were found in the provided evidence. Comparisons rely on structural analogs.
  • Key Contrasts: The pyridinyl ethoxymethyl group distinguishes the target from chlorinated or aminoethyl analogs, suggesting divergent reactivity and solubility profiles.
  • Future Directions : Synthesis optimization and in vitro assays (e.g., binding affinity, solubility tests) are needed to validate hypotheses derived from structural comparisons.

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